1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride is a complex organic compound with a spirocyclic structure. This compound is notable for its potential pharmacological properties, particularly in the field of neuroscience. It has been studied for its inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of spirocyclic intermediates. One common synthetic route involves the Strecker synthesis on the appropriate cycloalkanone, followed by partial hydrolysis of the nitrile functionality and subsequent N-cyanomethylation. The intermediates are then subjected to complete nitrile hydrolysis to yield the respective carboxylic acid derivatives, which are cyclized under mild conditions to form the spiro compounds. These spiro compounds are further alkylated or aralkylated to produce the target compounds .
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The formation of spirocyclic structures involves cyclization reactions under specific conditions.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They have shown potential as inhibitors of neural calcium uptake, which is significant in the study of neurological disorders.
Medicine: The protective effects against brain edema and memory deficits make these compounds promising candidates for the development of neuroprotective drugs.
Industry: These compounds can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels. By inhibiting calcium uptake, these compounds can protect neurons from calcium-induced damage, which is a common pathway in various neurological disorders. The exact molecular targets and pathways involved are still under investigation, but the inhibition of calcium channels is a key aspect of their neuroprotective effects .
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts specific pharmacological properties. Similar compounds include:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties but differ in their structural framework.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: These compounds have been studied for their anticonvulsant potential but have a different mechanism of action compared to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives.
Properties
CAS No. |
134070-05-6 |
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Molecular Formula |
C23H28ClFN2O3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
3-benzyl-8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C23H27FN2O3.ClH/c1-22(28)23(29-21(27)26(22)17-19-5-3-2-4-6-19)12-15-25(16-13-23)14-11-18-7-9-20(24)10-8-18;/h2-10,28H,11-17H2,1H3;1H |
InChI Key |
NGKYWHICGHRNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1CC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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